Magnesium oxalate

Overview

Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)

Oxalic acid is an alpha,omega-dicarboxylic acid that is ethane substituted by carboxyl groups at positions 1 and 2. It has a role as a human metabolite, a plant metabolite and an algal metabolite. It is a conjugate acid of an oxalate(1-) and an oxalate.

Oxalic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Oxalic Acid is a natural product found in Camellia sinensis, Microchloropsis, and other organisms with data available.

Oxalic acid is a dicarboxylic acid. It is a colorless crystalline solid that dissolves in water to give colorless, acidic solutions. In terms of acid strength, it is much stronger than acetic acid. Oxalic acid, because of its di-acid structure can also act as a chelating agent for metal cations. About 25% of produced oxalic acid is used as a mordant in dyeing processes. It is also used in bleaches, especially for pulpwood. Oxalic acid's main applications include cleaning (it is also found in baking powder) or bleaching, especially for the removal of rust. Oxalic acid is found in a number of common foods with members of the spinach family being particularly high in oxalates. Beat leaves, parsley, chives and cassava are quite rich in oxalate. Rhubarb leaves contain about 0.5% oxalic acid and jack-in-the-pulpit (Arisaema triphyllum) contains calcium oxalate crystals. Bacteria naturally produce oxalates from the oxidation of carbohydrates. At least two pathways exist for the enzyme-mediated formation of oxalate in humans. In one pathway, oxaloacetate (part of the citric acid cycle) can be hydrolyzed to oxalate and acetic acid by the enzyme oxaloacetase. Oxalic acid can also be generated from the dehydrogenation of glycolic acid, which is produced by the metabolism of ethylene glycol. Oxalate is a competitive inhibitor of lactate dehydrogenase (LDH). LDH catalyses the conversion of pyruvate to lactic acid oxidizing the coenzyme NADH to NAD+ and H+ concurrently. As cancer cells preferentially use aerobic glycolysis, inhibition of LDH has been shown to inhibit tumor formation and growth. However, oxalic acid is not particularly safe and is considered a mild toxin. In particular, it is a well-known uremic toxin. In humans, ingested oxalic acid has an oral lowest-published-lethal-dose of 600 mg/kg. It has been reported that the lethal oral dose is 15 to 30 grams. The toxicity of oxalic acid is due to kidney failure caused by precipitation of solid calcium oxalate, the main component of kidney stones. Oxalic acid can also cause joint pain due to the formation of similar precipitates in the joints.

A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

See also: Oxalic acid dihydrate (active moiety of); Sodium Oxalate (is active moiety of) ... View More ...

Scientific Research Applications

1. Role in Urinary Stone Disease Research

Research on urinary stone disease has highlighted the significance of magnesium oxalate. Studies in the field have focused on measuring lithogenic substances like oxalate, exploring the role of magnesium in inhibiting urinary stone formation, particularly calcium oxalate stones. These investigations have shown that magnesium can inhibit the nucleation and growth rates of calcium oxalate crystals under physiological conditions. These findings are vital for understanding and managing urinary stone diseases, such as nephrolithiasis (Bichler, 2006); (Kohri, Garside, & Blacklock, 1988).

2. Magnesium Oxide as a Therapeutic Agent

Magnesium oxide has been studied for its potential therapeutic role in calcium oxalate kidney stones. Research suggests that magnesium inhibits calcium oxalate crystallization and may reduce oxalate absorption from the gut. Clinical trials with magnesium supplements have shown varying degrees of effectiveness in preventing stone recurrence, indicating the potential of magnesium in managing calcium oxalate nephrolithiasis (Massey, 2005).

3. Magnesium's Influence on Calcium and Oxalate Binding

Magnesium's interaction with calcium and oxalate ions has been a subject of study, especially in the context of kidney stone formation. The presence of magnesium ions tends to reduce the size of calcium oxalate aggregates and is synergistic with citrate, remaining effective in acidic environments. This research aids in understanding the mechanisms behind stone formation and the potential role of magnesium in inhibiting it (Riley, Kim, Averch, & Kim, 2013).

4. Corrosion Protection in Magnesium Alloys

Studies on magnesium alloys have explored the use of oxalate conversion coatings to improve corrosion resistance. These coatings, formed in oxalate salt solutions, create a protective layer on the alloy, enhancing its durability and application potential in various industries (Jiang, Zhou, & Zeng, 2009).

5. Nanotechnology Applications

This compound has been used in synthesizing magnesium oxide (MgO) nano-size powder, a process involving ethanol as a solvent. This research is significant in the field of nanotechnology, providing insights into the synthesis of MgO nanomaterials and their potential applications in various domains (Kumar & Kumar, 2008).

Mechanism of Action

- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .

Mode of Action

Pharmacokinetics

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Magnesium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes and proteins, including glycolate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . The interaction between this compound and these enzymes is crucial for maintaining oxalate homeostasis in the body. Additionally, this compound can bind to other biomolecules such as calcium, forming insoluble complexes that can affect mineral absorption and metabolism .

Cellular Effects

This compound has notable effects on cellular processes. It can disrupt mitochondrial function by interfering with ATP production, leading to reduced cellular energy levels . This disruption can cause oxidative stress and inflammation, impacting cell signaling pathways and gene expression . This compound also affects cellular metabolism by binding to essential minerals like calcium and magnesium, making them unavailable for cellular functions . This can lead to deficiencies in these minerals, further affecting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to divalent cations such as calcium and magnesium, forming insoluble complexes that can precipitate in tissues . This binding can inhibit enzyme activity, particularly those involved in oxalate metabolism, leading to an accumulation of oxalate in the body . Additionally, this compound can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade under certain conditions, such as high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can cause chronic oxidative stress and inflammation in cells . In in vivo studies, prolonged exposure to this compound can lead to the formation of kidney stones and other mineral deposits in tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be relatively harmless, but at high doses, it can cause toxicity and adverse effects . High doses of this compound can lead to renal failure, mineral deficiencies, and other health issues in animals . Threshold effects have been observed, where the severity of the effects increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as glycolate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions are crucial for regulating oxalate levels in the body and preventing hyperoxaluria, a condition characterized by excessive oxalate excretion . This compound can also affect metabolic flux by binding to essential minerals and altering their availability for metabolic reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The distribution of this compound within tissues can also be influenced by its solubility and binding affinity to other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the mitochondria, where it can disrupt ATP production and induce oxidative stress . This compound can also localize in the endoplasmic reticulum and other organelles, affecting their function and contributing to cellular stress responses . Targeting signals and post-translational modifications can direct this compound to specific compartments within the cell, influencing its overall impact on cellular health .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium oxalate can be achieved through a precipitation reaction between magnesium chloride and oxalic acid.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Oxalic acid (H2C2O4)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 1 mole of magnesium chloride in distilled water to form a clear solution.", "Dissolve 2 moles of oxalic acid in distilled water to form a clear solution.", "Slowly add the oxalic acid solution to the magnesium chloride solution while stirring continuously.", "A white precipitate of Magnesium oxalate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Magnesium oxalate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |

| Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues. | |

CAS No. |

547-66-0 |

Molecular Formula |

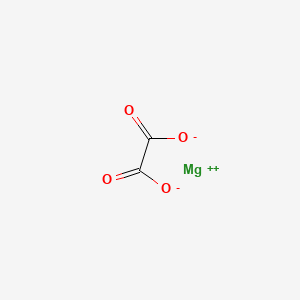

C2MgO4 |

Molecular Weight |

112.32 g/mol |

IUPAC Name |

magnesium;oxalate |

InChI |

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

UHNWOJJPXCYKCG-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] |

boiling_point |

Sublimes (NIOSH, 2024) sublimes Sublimes |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. |

density |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink 1.90 @ 17 DEG/4 °C, ALPHA 1.9 g/cm³ 1.90 |

melting_point |

372 °F (Decomposes) (NTP, 1992) 189.5 °C (DECOMPOSES) 189.5 °C 372 °F 215 °F (Sublimes) |

| 547-66-0 | |

physical_description |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH] Solid HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER. Colorless, odorless powder or granular solid. Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] |

Pictograms |

Irritant |

solubility |

50 to 100 mg/mL at 75 °F (NTP, 1992) 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER Water solubility of 220,000 mg/l at 25 °C 220 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 9-10 (moderate) 14% |

Synonyms |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

vapor_density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.3 |

vapor_pressure |

0.001 mmHg at 68 °F (NTP, 1992) 0.000234 [mmHg] 0.54 mm @ 105 °C <0.001 mmHg |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)